N-[(2E)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[(2E)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring and a phthalazinone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring and the phthalazinone moiety, followed by their coupling to form the final product. Common reagents used in these reactions include tert-butylamine, thioamides, and various acylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2E)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- N-(4-tert-butyl-3-(4-methylbenzoyl)-1,3-thiazol-2(3H)-ylidene)-4-fluoroaniline
Uniqueness
N-[(2E)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of a thiazole ring and a phthalazinone moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C19H22N4O4S/c1-19(2,3)13-10-28-18(21-13)22-14(24)9-23-17(25)15-11(8-20-23)6-7-12(26-4)16(15)27-5/h6-8,10H,9H2,1-5H3,(H,21,22,24) |
InChI Key |
DAXCARBMGOWQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2 |
Origin of Product |
United States |
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